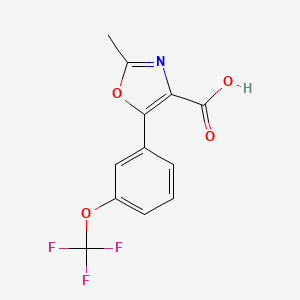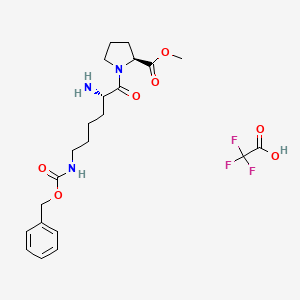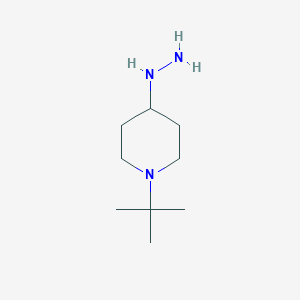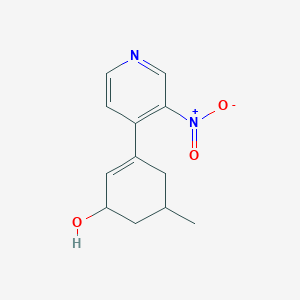
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol. It is primarily used in research settings and is known for its unique structure, which includes a nitropyridine group attached to a cyclohexenol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol typically involves the reduction of 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone. The process includes the following steps:
Starting Material: 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone.
Solvent: Ethanol (EtOH).
Catalyst: Cerium(III) chloride heptahydrate (CeCl3-7H2O).
Reducing Agent: Sodium borohydride (NaBH4).
The reaction is carried out at 0°C for 2 hours, followed by quenching with water, extraction with ethyl acetate (EtOAc), and drying with sodium sulfate (Na2SO4). The final product is obtained with a yield of 91%.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Reduction: As described in the synthesis, the compound is formed by the reduction of its ketone precursor.
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Substitution: The nitro group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: this compound.
Oxidation: 5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The specific mechanism of action for 5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is not well-documented. its effects are likely related to the presence of the nitro group, which can participate in redox reactions and interact with biological molecules. The molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone: The ketone precursor of the compound.
3-Nitropyridine: A simpler nitroaromatic compound.
Cyclohexenol: The parent alcohol without the nitroaromatic group.
Uniqueness
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is unique due to its combination of a cyclohexenol ring with a nitropyridine group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H14N2O3/c1-8-4-9(6-10(15)5-8)11-2-3-13-7-12(11)14(16)17/h2-3,6-8,10,15H,4-5H2,1H3 |
Clave InChI |
ZNLXEBMYIFPFSB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C=C(C1)C2=C(C=NC=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
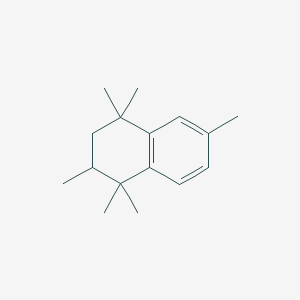

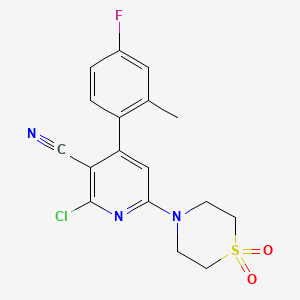
![3-Cyclopentyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8525997.png)

![1-tert-Butyl-4-[1-(4-ethoxyphenyl)-2-nitropropyl]benzene](/img/structure/B8526005.png)

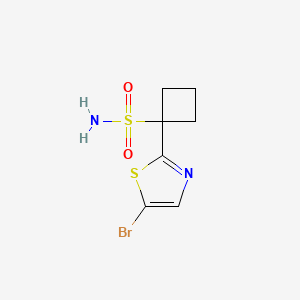
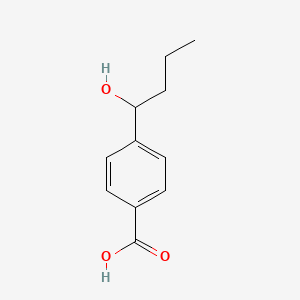
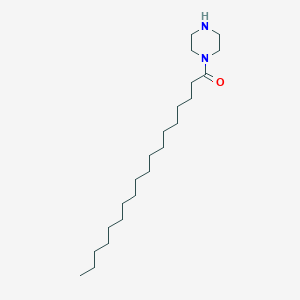
![Methyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzoate](/img/structure/B8526035.png)
